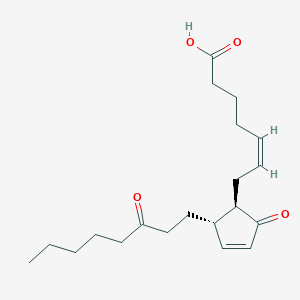

15-Keto-13,14-dihydroprostaglandin A2

Descripción general

Descripción

Synthesis Analysis

15-Keto-13,14-dihydroprostaglandin A2 synthesis involves a sequence of enzymatic reactions, starting from prostaglandins. The enzymatic conversion of 13,14-dihydro-15-ketoprostaglandin F2 alpha to 13,14-dihydroprostaglandin F2 alpha in rat ovaries, requiring NADPH as a cofactor, is one such example. This process is inhibited by sulfhydryl reagents and quercitrin, indicating the enzyme's characteristics as a carbonyl reductase with SH group(s) in its molecule (Inazu, Kogo, & Satoh, 1985).

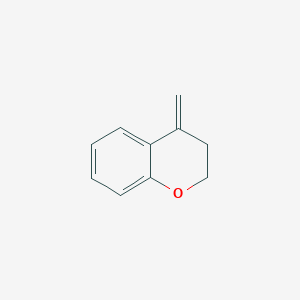

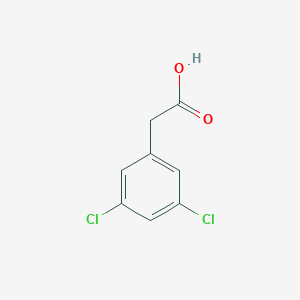

Molecular Structure Analysis

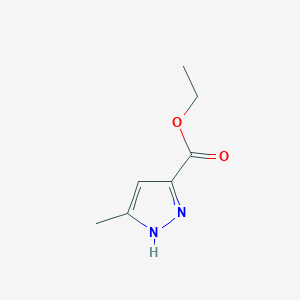

The molecular structure of 15-Keto-13,14-dihydroprostaglandin A2, like its counterparts, is characterized by the presence of keto and hydroxy groups that are essential for its biological activity. The conversion processes it undergoes, such as the reduction of the C-13,14 double bond by prostaglandin Δ13-reductase, suggest the metabolite's dynamic role in prostaglandin metabolism (Wilson, 1995).

Chemical Reactions and Properties

15-Keto-13,14-dihydroprostaglandin A2 undergoes several chemical reactions, including reduction and conversion processes, which underscore its bioactive properties. For example, the enzyme 9-hydroxyprostaglandin dehydrogenase in rat kidney cortex converts prostaglandin I2 into a similar catabolite, demonstrating the substance's involvement in prostaglandin metabolism (Pace-Asciak & Domazet, 1984).

Physical Properties Analysis

The physical properties of 15-Keto-13,14-dihydroprostaglandin A2, including stability and solubility, are influenced by its molecular structure. These properties are essential for understanding its behavior in biological systems and its interaction with other molecules. The stability and decomposition of similar compounds, like 13,14-dihydro-15 keto-PGE2, under various conditions highlight the importance of physical properties in prostaglandin research (Fitzpatrick, Aguirre, Pike, & Lincoln, 1980).

Aplicaciones Científicas De Investigación

Metabolite as an Indicator of Prostaglandin Synthesis : Tetranor-15-keto-13,14-dihydroprostaglandin F2 alpha, a metabolite of prostaglandin F2 alpha, is suggested to be a more accurate indicator of prostaglandin F2 alpha synthesis in vivo than 15-keto-13,14-dihydroprostaglandin itself due to its slow disappearance from the circulation (Edwards & Pace-Asciak, 1982).

Role in Catabolism of Prostaglandins : 15-ketoprostaglandin delta 13-reductase, identified in bovine lung, is crucial for the irreversible catabolism of prostaglandins. This enzyme has a high concentration in lung tissue and a low turnover number, indicating its importance in lung physiology (Hansen, 1979).

Influence on Ductus Arteriosus : Prostaglandin E1, E2, and their 13,14-dihydro-metabolites, including 15-Keto-13,14-dihydroprostaglandin A2, effectively relax the lamb ductus arteriosus. This suggests that perinatal events affecting prostaglandin metabolism could impact the patency or closure of the ductus arteriosus (Clyman, Wong, Heymann, & Rudolph, 1978).

Metabolism in the Central Nervous System : An enzyme in swine brain specifically inactivates prostaglandin D2, the major prostaglandin in the CNS, suggesting a role for 15-Keto-13,14-dihydroprostaglandin A2 in CNS physiology (Watanabe et al., 1980).

Role in Kidney Function : The enzyme prostaglandin 9-hydroxydehydrogenase, found in adult rat kidneys, is key in converting prostaglandin F2alpha to 15-keto-13,14-dihydroprostaglandin E2. This enzyme has a broad pH optimum around 7.5 and demonstrates stability, indicating its significance in renal function (Pace-Asciak, 1975).

Gastric Mucosa Metabolism : Human gastric mucosa rapidly metabolizes prostaglandin E2 and F2alpha to 15-keto and 13,14-dihydro-15-keto derivatives, which have different biological activities on gastric functions compared to prostaglandin E2 (Peskar & Peskar, 1976).

Effect on Labor Induction : Oral prostaglandin E2 treatment may transform into PGF2 alpha, leading to the induction of endogenous PGF2 alpha biosynthesis, which could accelerate labor induction in non-pregnant women (Bremme, Eneroth, & Kindahl, 1987).

Involvement in Drug Metabolism : 13,14H2-PGF2 alpha synthetase in the rat ovarian cytosol, a carbonyl reductase, may play a role in drug metabolism in the female reproductive system (Inazu, Iwata, & Satoh, 1987).

Regulation of PPAR Activation : PGR-2 reveals a novel link between prostaglandin E2 catabolism and the regulation of ligand-induced PPAR activation, enhancing adipogenesis in 3T3-L1 cells (Chou et al., 2007).

Propiedades

IUPAC Name |

(Z)-7-[(1R,5S)-2-oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,13,15-16,18H,2-3,5-6,8-12,14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKLAIBZMCURLI-BFVRRIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868324 | |

| Record name | (5Z)-9,15-Dioxoprosta-5,10-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

15-Keto-13,14-dihydroprostaglandin A2 | |

CAS RN |

74872-89-2 | |

| Record name | PGAM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74872-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074872892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-9,15-Dioxoprosta-5,10-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin� A2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)